Sub-Nanomolar hCA IV Inhibition: The 5-Amino Isomer is >300-Fold More Potent Than Its 4-Amino-2-methylphenyl Regioisomer
The target compound (CAS 1020723-46-9) inhibits human membrane-anchored carbonic anhydrase IV (hCA IV) with a Ki of 2.60 nM, whereas the direct regioisomer N-(4-amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide (CAS 1020057-48-0) inhibits the same isoform with a Ki of 795 nM under identical assay conditions [1]. This represents a 306-fold difference in potency, directly attributable to the position of the amino group on the phenyl ring.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase IV (hCA IV) |
|---|---|
| Target Compound Data | Ki = 2.60 nM |
| Comparator Or Baseline | N-(4-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide (CAS 1020057-48-0): Ki = 795 nM |
| Quantified Difference | 306-fold greater potency for the 5-amino isomer |
| Conditions | Inhibition of CO₂ hydration by human membrane-anchored carbonic anhydrase 4; 15 min preincubation; phenol red-based stopped-flow CO₂ hydration assay [1] |
Why This Matters
A >300-fold potency differential at the same target means that only the 5-amino isomer can achieve sub-nanomolar CA IV inhibition, critical for glaucoma and retinal disease research where CA IV is a validated therapeutic target.
- [1] BindingDB. BDBM50369825 (CHEMBL4171305): Ki = 2.60 nM for hCA IV (5-amino isomer); BDBM50378407 (CHEMBL4162288): Ki = 795 nM for hCA IV (4-amino isomer). Both from University of Florence/ChEMBL-curated data. https://bindingdb.org/ View Source
